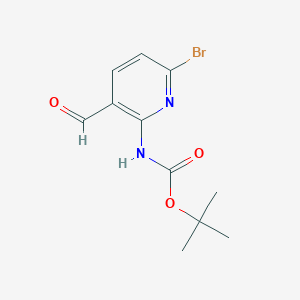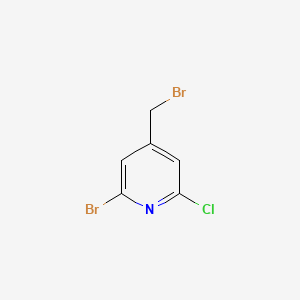
2-Bromo-4-(bromomethyl)-6-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(bromomethyl)-6-chloropyridine is a halogenated pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-6-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of catalysts such as iron(III) bromide or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
2-Bromo-4-(bromomethyl)-6-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Bromo-4-(bromomethyl)-6-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of pyridine-based drugs.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals
作用机制
The mechanism of action of 2-Bromo-4-(bromomethyl)-6-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the pyridine ring make it susceptible to nucleophilic substitution reactions. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-chloropyridine
- 2-Bromo-4-methyl-6-nitrophenol
Uniqueness
2-Bromo-4-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
属性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC 名称 |
2-bromo-4-(bromomethyl)-6-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI 键 |
QSVFKVLKTMLBKC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


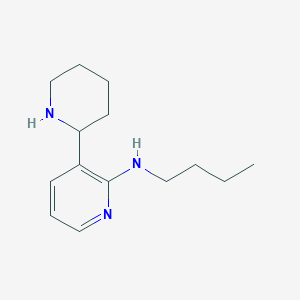
![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)
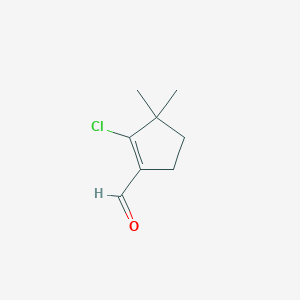
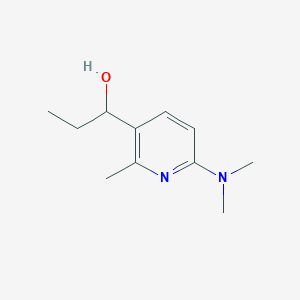
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
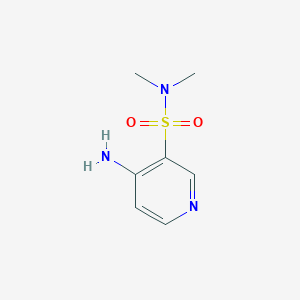

![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
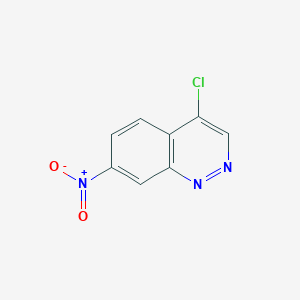
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
